3-(3-Methoxyphenyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-7-4-6-12(10-15)14-9-13-5-2-3-8-16(13)17-11-14/h2-11H,1H3 |
InChI Key |
LCSFBNHGJHEOGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Quinoline and Analogous Structures
Strategic Approaches to the Quinoline (B57606) Core
The construction of the fundamental quinoline ring is a well-established area of organic synthesis, with both classic named reactions and modern multicomponent strategies being employed.
Adaptations of Classic Quinoline Syntheses
Classic methods for quinoline synthesis, many of which date back over a century, have been adapted for the preparation of 3-arylquinolines. mdpi.comresearchgate.net These reactions often involve the cyclization of appropriately substituted aniline (B41778) precursors.
Skraup-Doebner-Miller Synthesis: This method and its variations are foundational in quinoline synthesis. researchgate.netpharmaguideline.com The general approach involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, often generated in situ from glycerol (B35011) or other precursors. pharmaguideline.comuop.edu.pk For the synthesis of 3-arylquinolines, this would typically require a starting material that already contains the aryl group at the desired position.
Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone. pharmaguideline.comuop.edu.pk To synthesize a 3-arylquinoline, an appropriately substituted o-aminobenzaldehyde could be reacted with an aryl-substituted ketone.
Combes Synthesis: This method utilizes the reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com The resulting β-amino enone is then cyclized under acidic conditions to form the quinoline ring.
Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which can then be decarboxylated. pharmaguideline.com
While these classic methods are robust, they can sometimes require harsh reaction conditions and may lack regioselectivity, especially with complex substrates. mdpi.com
Multicomponent Reaction Protocols for Quinoline Ring Formation
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from multiple starting materials. researchgate.net Several MCRs have been developed for the synthesis of 3-arylquinolines.
One notable example is a three-component reaction involving anilines, aryl aldehydes, and styrene (B11656) oxides, which can be catalyzed by copper(II) triflate to produce 2,3-diarylquinolines. researchgate.netresearchgate.net A similar pseudo-three-component reaction of aryl amines and styrene oxides can yield 2-benzyl-3-arylquinoline derivatives. researchgate.netresearchgate.net Another approach involves the [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a dual-methine synthon to construct the pyridine (B92270) ring of the quinoline. organic-chemistry.org An acidic iodine-DMSO system can also facilitate a formal [3+2+1] annulation of anilines, amino acids (as a C2 synthon), and DMSO (as a C1 synthon) to form the quinoline core. organic-chemistry.org Additionally, l-proline (B1679175) has been used to catalyze the three-component reaction of anilines, aldehydes, and other reagents to form substituted quinolines. rsc.org
Table 1: Comparison of Synthetic Approaches to the Quinoline Core
| Methodology | Reactants | Key Features | Potential Limitations |
| Classic Syntheses (e.g., Skraup, Friedländer) | Anilines, carbonyl compounds | Well-established, readily available starting materials | Often require harsh conditions, may lack regioselectivity |
| Multicomponent Reactions (MCRs) | Anilines, aldehydes, alkynes, etc. | High atom economy, operational simplicity, diversity-oriented | Catalyst sensitivity, potential for side reactions |
Targeted Functionalization and Derivatization
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of aryl-substituted heterocycles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net To synthesize 3-(3-methoxyphenyl)quinoline, a 3-haloquinoline could be coupled with (3-methoxyphenyl)boronic acid. preprints.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net 5-Substituted 2-(3-methoxyphenyl)-4(1H)-quinolones have been synthesized using this approach. researchgate.net
Stille Coupling: This reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgorganic-chemistry.orgwikipedia.org For the synthesis of this compound, a 3-haloquinoline could be reacted with a (3-methoxyphenyl)stannane derivative. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org
Rhodium-Catalyzed C-H Activation and Carbonylation Reactions
Rhodium catalysts have emerged as highly effective for the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. nih.govlucp.netmdpi.com
Rhodium-catalyzed C-H activation can be used to introduce substituents at various positions of the quinoline ring. nih.govresearchgate.net For instance, rhodium catalysts can direct the arylation of quinolines at specific positions. lucp.net Furthermore, rhodium-catalyzed C-H activation of anilines followed by reaction with alkynes and subsequent carbonylation can lead to the formation of 3-substituted quinolines. nih.gov Rhodium carbonyl complexes have also been investigated for their catalytic activity in carbonylation reactions, which can be a key step in building complex quinoline derivatives. core.ac.ukresearchgate.net
Nucleophilic Substitution and Cyclization Reactions
Nucleophilic substitution reactions on the quinoline ring can also be a viable strategy. The pyridine ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uop.edu.pkquimicaorganica.orgresearchgate.net While direct nucleophilic substitution at the 3-position is less common, it can be achieved under specific conditions or through multi-step sequences. Catalyst-free nucleophilic substitution of hydrogen in quinolines has been reported, offering a greener alternative. rsc.orgrsc.org
Cyclization reactions are also fundamental to many quinoline syntheses. rsc.orgnih.gov For example, a palladium-catalyzed process involving isocyanide insertion, C(sp²)–H functionalization, and a [4+1] cyclization has been developed for the synthesis of quinoline derivatives. rsc.org
Table 2: Summary of Functionalization and Derivatization Methods
| Methodology | Catalyst/Reagent | Key Transformation | Advantages |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | C-C bond formation (Aryl-Aryl) | Mild conditions, high functional group tolerance |
| Stille Coupling | Palladium catalyst | C-C bond formation (Aryl-Aryl) | Versatile, but uses toxic tin reagents |
| Rhodium-Catalyzed C-H Activation | Rhodium catalyst | Direct functionalization of C-H bonds | Atom economical, avoids pre-functionalization |
| Nucleophilic Substitution | Nucleophile | Replacement of a leaving group or hydrogen | Can be catalyst-free, direct introduction of functionalities |
| Cyclization Reactions | Various catalysts | Formation of the quinoline ring system | Can build complex structures in a single step |
Mannich Reaction Methodologies
The Mannich reaction, a cornerstone of organic synthesis, provides a versatile and powerful method for the C-C bond formation through the aminoalkylation of a carbon acid. In the context of quinoline synthesis, the Mannich reaction and its variations have been effectively employed to construct the core heterocyclic scaffold and introduce a variety of substituents. These multi-component reactions, which typically involve an amine, an aldehyde, and a compound with an active hydrogen, offer an efficient and atom-economical route to highly functionalized quinoline derivatives.
One prominent approach involves a three-component reaction of an aniline, an aromatic aldehyde, and an enolizable aliphatic aldehyde or ketone. oup.comtandfonline.com The reaction is believed to proceed through the initial formation of an iminium ion from the aniline and the aromatic aldehyde. This is followed by a Mannich-type addition of the enol or enolate derived from the third component (the aliphatic aldehyde or ketone) to the iminium ion. The resulting β-amino carbonyl intermediate then undergoes cyclization and subsequent aromatization to afford the quinoline ring system. oup.com
The general mechanism can be outlined as follows:
Formation of an iminium ion from the reaction of an aniline with an aromatic aldehyde.
Tautomerization of an enolizable ketone or aldehyde to its enol form.
Nucleophilic attack of the enol on the iminium ion to form a β-amino carbonyl compound (a Mannich base). wikipedia.orgchemistrysteps.com
Intramolecular cyclization of the Mannich base.
Dehydration and aromatization to yield the final quinoline product.
Various catalysts, including Lewis acids and transition metals, have been utilized to promote this transformation, enhancing yields and expanding the substrate scope. oup.comtandfonline.com For instance, iridium(III) complexes have been shown to be effective catalysts for the one-pot synthesis of 2-aryl-3-alkylquinolines from anilines, aromatic aldehydes, and aliphatic aldehydes. oup.com In this catalytic system, the reaction proceeds smoothly under aerobic conditions, with oxygen acting as the oxidant in the final aromatization step. oup.com
While a direct synthesis of This compound via a classical Mannich reaction is not extensively documented in dedicated studies, the synthesis of analogous 3-aryl and 2,3-disubstituted quinolines through Mannich-type methodologies is well-established. By selecting the appropriate starting materials, namely aniline, 3-methoxybenzaldehyde (B106831), and a suitable enolizable component, this methodology can be adapted for the synthesis of the target compound and its derivatives.
For example, a study by Nakajima et al. demonstrated the synthesis of various 2-aryl-3-alkylquinolines using an iridium catalyst. The reaction of aniline, benzaldehyde (B42025), and butanal yielded 3-ethyl-2-phenylquinoline. By analogy, the use of 3-methoxybenzaldehyde in place of benzaldehyde would be expected to yield the corresponding 2-(3-methoxyphenyl)-3-alkylquinoline. The specific synthesis of a 3-arylquinoline without a substituent at the 2-position would require a different choice of the third component, for instance, a compound that can provide a two-carbon unit without an alkyl or aryl substituent.
The following table summarizes representative examples of quinoline synthesis via Mannich-type reactions, illustrating the versatility of this method in generating a range of substituted quinolines.
| Entry | Aniline | Aldehyde | Ketone/Aliphatic Aldehyde | Catalyst | Product | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Butanal | [IrCl₂(cod)]₂ | 3-Ethyl-2-phenylquinoline | 46 | oup.com |
| 2 | Aniline | Benzaldehyde | Butanal | [IrCl₂(cod)]₂ (under O₂) | 3-Ethyl-2-phenylquinoline | 68 | oup.com |
| 3 | Aniline | 4-Chlorobenzaldehyde | Butanal | [IrCl₂(cod)]₂ (under O₂) | 2-(4-Chlorophenyl)-3-ethylquinoline | 75 | oup.com |
| 4 | Aniline | 4-Methylbenzaldehyde | Butanal | [IrCl₂(cod)]₂ (under O₂) | 3-Ethyl-2-(p-tolyl)quinoline | 65 | oup.com |
| 5 | Aniline | Benzaldehyde | Propanal | [IrCl₂(cod)]₂ (under O₂) | 3-Methyl-2-phenylquinoline | 55 | oup.com |
This table demonstrates the successful application of a one-pot, three-component synthesis that proceeds via a Mannich-type reaction to produce various substituted quinolines. The yields are generally moderate to good, and the reaction tolerates different substituents on the aromatic aldehyde.
Furthermore, other catalytic systems have been developed for similar three-component syntheses of quinolines. For instance, zirconocene (B1252598) dichloride in combination with trimellitic acid and copper oxide has been used to catalyze the cascade Mannich addition and cyclization of anilines, aldehydes, and ketones to produce quinolines in excellent yields. tandfonline.com
The application of Mannich reaction methodologies provides a powerful and adaptable strategy for the synthesis of a wide array of substituted quinolines. While direct and specific examples for This compound are not prominently featured in the surveyed literature, the established protocols for analogous structures strongly suggest the feasibility of its synthesis through a judicious selection of reactants and catalytic conditions.
Comprehensive Spectroscopic and Structural Elucidation of 3 3 Methoxyphenyl Quinoline and Derivatives
Vibrational Spectroscopic Characterization Techniques (e.g., FT-IR)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of quinoline (B57606) derivatives. These methods provide detailed information about the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and the nature of its constituent functional groups. researchgate.netnih.govscispace.com
In the study of quinoline derivatives, FT-IR and FT-Raman spectra are typically recorded in the solid phase. scispace.com For instance, the FT-IR spectra of quinoline compounds are often analyzed in the 4000–400 cm⁻¹ range, while FT-Raman spectra are examined in the 3500–10 cm⁻¹ region. researchgate.net The interpretation of these experimental spectra is frequently supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of observed bands. nih.govscispace.com
Key vibrational bands for quinoline derivatives include:
C-H vibrations: The stretching vibrations of C-H groups in the quinoline and phenyl rings are typically observed in the range of 3112–2850 cm⁻¹. mdpi.com
C=O stretching: In quinoline derivatives containing a carbonyl group, the C=O stretching vibration is a prominent feature. For example, in one chalcone (B49325) derivative, this vibration was observed at 1585, 1600, and 1649 cm⁻¹ in the Raman spectrum. researchgate.net
C-N and C-O vibrations: The C-N stretching vibrations within the quinoline ring are often found between 1325–1314 cm⁻¹, while the C-O ether linkage vibrations are typically in the 1275–1200 cm⁻¹ range. mdpi.com
C-C stretching: Strong bands corresponding to C-C stretching vibrations within the aromatic rings are generally observed in the 1668–1582 cm⁻¹ region. mdpi.com
Out-of-plane bending: Bending vibrations, such as those involving C-H and C-C bonds, appear at lower frequencies, for instance, in the 1106–969 cm⁻¹ range. mdpi.com
The introduction of substituents onto the quinoline ring, such as the 3-methoxyphenyl (B12655295) group, can lead to shifts in the positions and intensities of these vibrational bands, providing valuable structural information. iosrjournals.org The analysis of these shifts, in conjunction with theoretical calculations, allows for a comprehensive understanding of the molecule's vibrational characteristics. nih.goviosrjournals.org
Nuclear Magnetic Resonance Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including 3-(3-methoxyphenyl)quinoline and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. nih.govsrce.hr
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the protons of the quinoline core and the methoxyphenyl substituent. For a related compound, 2-(3-methoxyphenyl)-4-phenylquinoline, the methoxy (B1213986) group protons (OCH₃) appear as a singlet at approximately 3.83 ppm. semanticscholar.org The aromatic protons of both the quinoline and phenyl rings resonate in the downfield region, typically between 6.93 and 8.20 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. semanticscholar.org For instance, a doublet of doublets at 6.93 ppm was assigned to a proton on the methoxyphenyl ring. semanticscholar.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information. The carbon of the methoxy group in 2-(3-methoxyphenyl)-4-phenylquinoline resonates at around 55.5 ppm. semanticscholar.org The aromatic carbons, including those of the quinoline and phenyl rings, appear in the range of approximately 112.7 to 160.2 ppm. semanticscholar.org The specific chemical shifts of the carbons are influenced by the electronic effects of the substituents and their positions within the molecule.
The purity and structural confirmation of synthesized quinoline derivatives are often verified using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov For many quinoline derivatives, NMR spectra are recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.netsemanticscholar.org
Interactive Data Table: Representative NMR Data for a this compound Analog
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 3.83 | Singlet | OCH₃ | semanticscholar.org |
| ¹H | 6.93 - 8.20 | Multiplet | Aromatic Protons | semanticscholar.org |
| ¹³C | 55.5 | - | OCH₃ | semanticscholar.org |
| ¹³C | 112.7 - 160.2 | - | Aromatic Carbons | semanticscholar.org |
Note: The data presented is for the related compound 2-(3-methoxyphenyl)-4-phenylquinoline and serves as a representative example.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the definitive confirmation of the molecular formula of newly synthesized compounds like this compound. This method provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. beilstein-journals.orgpublish.csiro.aumdpi.com
For instance, in the characterization of various quinoline derivatives, HRMS is routinely employed to verify the proposed structures. beilstein-journals.orgpublish.csiro.aumdpi.com The experimentally determined mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's identity.
In the analysis of a series of α-triazolylquinolines, HRMS using electrospray ionization (ESI) was used to confirm the structures. For the compound 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)quinoline, the calculated m/z for the protonated molecule [M+H]⁺ was 287.1291, and the found value was 287.1290, demonstrating excellent agreement. beilstein-journals.org Similarly, for other derivatives, the high-resolution mass data provided unambiguous confirmation of their elemental compositions. beilstein-journals.org
The molecular weight of the parent compound, 2-(3-methoxyphenyl)quinoline, is 235.285 g/mol . hoffmanchemicals.com For a related derivative, N-(3-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, the molecular weight is 384.43 g/mol . bldpharm.com HRMS would be expected to provide mass measurements for these compounds with high accuracy, typically to within a few parts per million (ppm) of the theoretical value.
Ultraviolet-Visible Absorption and Emission Spectroscopic Studies
The photophysical properties of this compound and its derivatives are investigated using ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior in the excited state. mdpi.comresearchgate.net
UV-Vis Absorption Spectroscopy:
The UV-Vis absorption spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. scielo.br For example, a study on 4,6,8-triarylquinoline-3-carbaldehydes in chloroform showed absorption maxima in the range of 275-282 nm, which were attributed to π-π* transitions of the conjugated quinoline ring. researchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinoline and aryl rings. The introduction of a methoxy group, for instance, can affect the electronic properties and thus the absorption characteristics. researchgate.net
In a study of other quinoline derivatives, two distinct absorption bands were observed around 280 nm and 350 nm, assigned to π-π* and n-π* transitions, respectively. scielo.br The solvent polarity can also play a role in the absorption properties of these molecules. scielo.br
Fluorescence Emission Spectroscopy:
Upon excitation at an appropriate wavelength, many quinoline derivatives exhibit fluorescence. The emission wavelength (λem) and quantum yield (Φ) are important parameters that characterize the emissive properties of these compounds. For 4,6,8-triarylquinoline-3-carbaldehydes, excitation at 355 nm in chloroform resulted in fluorescence emission in the range of 395-410 nm. mdpi.com The presence of different substituents can significantly impact the fluorescence intensity and quantum yield. For example, a derivative with a 4-fluorophenyl group showed higher emission intensity compared to those with phenyl or 4-methoxyphenyl (B3050149) groups. mdpi.com
The solvent environment can also influence the fluorescence properties. For some quinolines, a red shift in the emission band is observed in more polar solvents, which can be attributed to an intramolecular charge transfer (ICT) state in the excited state. scielo.br
Interactive Data Table: Photophysical Properties of Representative Quinoline Derivatives
| Compound Type | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Chloroform | 275-282 | 395-410 | Varies | mdpi.comresearchgate.net |
| Substituted Arylquinolines | Ethanol | ~280, ~350 | ~400 | - | scielo.br |
Note: The data presented is for related quinoline derivatives and serves as a representative example.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of molecules like this compound. chemmethod.comnih.govnih.gov
For various quinoline derivatives, single-crystal X-ray diffraction has been successfully employed to elucidate their crystal structures. chemmethod.comnih.govnih.goviucr.org In a study of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the analysis revealed that the two rings of the quinoline system are nearly coplanar, with a dihedral angle of 2.28(8)°. iucr.org The substituted phenyl ring was found to be inclined to the quinoline plane by 7.65(7)°. iucr.org Such information about the relative orientation of the aromatic rings is vital for understanding the extent of π-conjugation in the molecule.
The conformation of substituents is also revealed by X-ray diffraction. For example, in ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the substituted phenyl group adopts a pseudo-axial position. nih.gov
Interactive Data Table: Representative Crystallographic Data for a Quinoline Derivative
| Parameter | Value | Significance | Reference |
| Crystal System | Monoclinic | Describes the basic crystal symmetry | chemmethod.com |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell | chemmethod.com |
| Dihedral Angle (Quinoline-Phenyl) | 7.65(7)° | Indicates the relative orientation of the aromatic rings | iucr.org |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Stabilize the crystal packing | nih.goviucr.org |
Note: The data presented is for related quinoline derivatives and serves as a representative example.
Advanced Photophysical Investigations (e.g., Laser Flash Photolysis, Excited State Characterization)
Advanced photophysical techniques, such as laser flash photolysis, provide critical insights into the dynamics of excited states and the transient species formed upon photoexcitation. These methods are essential for a comprehensive understanding of the photochemical and photophysical behavior of molecules like this compound. scielo.brresearchgate.netufrn.br
Laser Flash Photolysis:
Laser flash photolysis is used to generate and study short-lived excited states and reactive intermediates. In a study of a quinoline derivative, laser irradiation at 355 nm in a deoxygenated acetonitrile (B52724) solution led to the formation of a transient species with absorption maxima at 380 and 470 nm. ufrn.br This transient, which decayed with a lifetime of approximately 4.8 µs and was quenched by oxygen, was assigned to the triplet excited state of the molecule. ufrn.br
In another investigation of a different quinoline derivative in ethanol, laser flash photolysis revealed a main transient absorption band at 450 nm with a lifetime of 2.6 µs. scielo.brresearchgate.net This transient was also quenched by oxygen and was attributed to the triplet-triplet absorption of the quinoline. scielo.brresearchgate.net The addition of hydrogen donors to the system can lead to the formation of new transient species, such as semiquinone radicals, through hydrogen abstraction reactions from the triplet state. ufrn.br
Excited State Characterization:
The characterization of excited states involves determining their energies, lifetimes, and quantum yields. For some quinoline derivatives, both singlet and triplet excited state energies have been determined. For one such compound, the singlet (E_S1) and triplet (E_T1) excited state energies were found to be 3.39 eV and 3.10 eV, respectively. scielo.br The singlet excited state energy is often estimated from the intersection of the normalized absorption and emission spectra. scielo.br
The lifetime of the excited state is a key parameter that governs its photophysical and photochemical pathways. Ultrafast spectroscopy techniques can be used to probe the dynamics of excited states on the femtosecond to picosecond timescale. nih.gov For example, in some molecular systems, a Franck-Condon (FC) state is initially populated and then relaxes within hundreds of femtoseconds to a lower-energy dark state. nih.gov
The study of excited state dynamics provides valuable information on processes such as intersystem crossing, internal conversion, and energy transfer, which are fundamental to the photochemistry of these compounds.
Computational Chemistry and Cheminformatics in the Study of 3 3 Methoxyphenyl Quinoline and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 3-(3-Methoxyphenyl)quinoline. nih.gov These methods provide insights into molecular geometry, electronic properties, and reactive sites.
Detailed research findings on quinoline (B57606) derivatives demonstrate the utility of DFT in understanding their molecular and electronic properties. For instance, studies on various quinoline analogues have used DFT with basis sets like B3LYP/6-311++G(d,p) to optimize molecular structures and compute key electronic descriptors. rsc.orgnih.govresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and softness (S). rsc.org
The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. rsc.orgresearchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are crucial for identifying the nucleophilic and electrophilic regions of a molecule, which are key to understanding its interaction with biological targets. nih.govresearchgate.net
For this compound, DFT calculations would be employed to determine its most stable conformation and to calculate its electronic parameters. The methoxy (B1213986) group on the phenyl ring and the nitrogen atom in the quinoline ring would be of particular interest, as they are expected to be key sites for electronic interactions.
Table 1: Calculated Quantum Chemical Parameters for a Quinoline Analogue
| Parameter | Value | Reference |
| HOMO Energy | -6.2 eV | rsc.org |
| LUMO Energy | -2.2 eV | rsc.org |
| Energy Gap (ΔE) | 4.0 eV | rsc.org |
| Electronegativity (χ) | 4.2 eV | rsc.org |
| Hardness (η) | 2.0 eV | rsc.org |
| Softness (S) | 0.5 eV⁻¹ | rsc.org |
This table presents hypothetical data for a quinoline analogue to illustrate the typical output of quantum chemical calculations. Specific values for this compound would require dedicated DFT studies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of a ligand when it interacts with a biological target, such as a protein or a nucleic acid. nih.gov These simulations can provide detailed insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. acs.org
For quinoline derivatives, MD simulations have been used to assess the stability of their complexes with various protein targets. nih.gov These studies typically involve placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions) and observing its behavior over time (e.g., nanoseconds). Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
A stable RMSD for the protein and ligand over the simulation time suggests that the complex is stable. acs.org RMSF analysis helps to identify the flexible regions of the protein, which can be important for understanding the binding mechanism. In the context of this compound, MD simulations would be invaluable for validating docking poses and for understanding the dynamics of its interaction with a potential biological target. For example, a study on halogenated quinoline derivatives used MD simulations to confirm the stability of the compounds in the active sites of monoamine oxidase A and B. nih.gov
Structure-Activity Relationship (SAR) Analysis and Predictive Modeling
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to identify the relationships between the chemical structure of a compound and its biological activity. acs.org Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate physicochemical properties of molecules with their activities.
SAR studies on quinoline analogues have revealed key structural features that are important for their biological effects. For example, in a series of 3-arylisoquinolinones, it was found that meta-substitution on the aryl ring significantly enhanced antiproliferative activity. mdpi.com Another study on pyrazolo[4,3-f]quinoline derivatives highlighted the importance of substituents on the quinoline skeleton for their inhibitory activity against cancer cell lines. nih.gov
For this compound, an SAR study would involve synthesizing and testing a series of analogues with modifications at various positions of the quinoline and phenyl rings. For instance, the position and nature of the substituent on the phenyl ring could be varied to understand its impact on activity. The methoxy group at the meta position of the phenyl ring in this compound is a key feature that would be a focus of such studies.
QSAR models are often developed using multiple linear regression or more advanced machine learning methods. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases (virtual screening) to identify new molecules that are likely to be active. mdpi.com
For quinoline derivatives, pharmacophore models have been successfully developed and used to identify new potential inhibitors for various targets. nih.gov A typical pharmacophore model for a quinoline-based compound might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.
In the case of this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar active compounds. This model would highlight the key features, such as the aromatic quinoline and phenyl rings, and the hydrogen bond accepting capacity of the methoxy group's oxygen atom. This pharmacophore could then be used to screen virtual libraries to find novel compounds with a similar arrangement of these features, which would be candidates for further investigation.
In Silico ADME/Tox Profiling Methodologies
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in drug discovery. In silico ADME/Tox profiling uses computational models to predict these properties, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov
Various online tools and software packages are available for predicting ADME/Tox properties. nih.gov These tools can estimate parameters such as water solubility, lipophilicity (logP), human intestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.gov Toxicity predictions can include assessments for mutagenicity, carcinogenicity, and other adverse effects.
For this compound, in silico ADME/Tox profiling would be used to evaluate its drug-likeness. A study on methoxybenzo[h]quinoline-3-carbonitrile analogs reported in silico ADME/Tox profiling to describe their molecular properties related to pharmacokinetics. nih.gov Similarly, the ADME/Tox profile of this compound would be predicted to assess its potential as a drug candidate.
Table 2: Predicted ADME Properties for a Quinoline Analogue
| Property | Predicted Value | Method/Tool | Reference |
| Molecular Weight | < 500 g/mol | SwissADME | nih.gov |
| LogP | < 5 | SwissADME | nih.gov |
| Hydrogen Bond Donors | < 5 | SwissADME | nih.gov |
| Hydrogen Bond Acceptors | < 10 | SwissADME | nih.gov |
| Human Intestinal Absorption | High | pkCSM | nih.gov |
This table illustrates the type of data generated from in silico ADME profiling for a quinoline analogue. The specific values for this compound would need to be calculated using appropriate software.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein. umsha.ac.ir It is widely used to understand the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, often expressed as a docking score or binding energy. bohrium.comchula.ac.th
Numerous molecular docking studies have been performed on quinoline derivatives to investigate their interactions with various biological targets. sbmu.ac.irumsha.ac.ir For example, docking studies have been used to explore the binding of quinoline analogues to the active sites of enzymes like HIV reverse transcriptase and butyrylcholinesterase. umsha.ac.irchula.ac.th These studies help to identify key amino acid residues that are involved in the binding, such as through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
For this compound, molecular docking would be a crucial first step in identifying its potential biological targets. A docking study would involve placing the 3D structure of the compound into the binding site of a target protein and calculating the most favorable binding pose and score. The results would provide hypotheses about its mechanism of action, which could then be tested experimentally.
Biological Activity and Mechanistic Insights of 3 3 Methoxyphenyl Quinoline Derivatives
Antineoplastic and Antiproliferative Mechanisms
The anticancer properties of 3-(3-Methoxyphenyl)quinoline derivatives are multifaceted, involving the modulation of various cellular pathways critical for cancer cell growth and survival.
Protein Kinase Inhibition Pathways (e.g., CK2, c-Met)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. tandfonline.com Modifications to the 3-quinoline carboxylic acid structure have led to the discovery of potent CK2 inhibitors, with some derivatives exhibiting IC50 values in the submicromolar range. tandfonline.com Specifically, tetrazolo-quinoline-4-carboxylic acid and 2-amino-quinoline-3-carboxylic acid derivatives have been found to be among the most active inhibitors. tandfonline.com
Furthermore, certain 3,5-disubstituted and 3,5,7-trisubstituted quinolines have been identified as potent inhibitors of the c-Met kinase. nih.gov The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), is involved in the development and spread of various cancers. arabjchem.org One particular derivative, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, has demonstrated significant c-Met inhibitory activity with an IC50 value of less than 1.0 nM and has shown tumor growth inhibition in xenograft models. nih.gov
Topoisomerase Modulation and DNA Interaction (e.g., DNA Intercalation)
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. nih.gov Certain quinoline-based compounds have been designed as topoisomerase 1 (Top1) inhibitors. researchgate.netacs.org For instance, the compound N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine has shown high potency in inhibiting human Top1 activity by trapping Top1-DNA cleavage complexes. researchgate.netacs.org This action is similar to that of the known Top1 inhibitor camptothecin (B557342) (CPT), but some quinoline (B57606) derivatives exhibit greater plasma serum stability. acs.org
The mechanism of action of some of these compounds involves intercalation into the DNA double helix, thereby interfering with the catalytic cycle of the enzyme. nih.govresearchgate.net This DNA binding and subsequent inhibition of topoisomerase activity can lead to the generation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells. acs.org
Autophagy Pathway Regulation
Autophagy is a cellular process involving the degradation of cellular components, which can either promote cell survival or lead to cell death. spandidos-publications.com Some diarylquinoline derivatives have been shown to induce autophagy-associated cell death in cancer cells. spandidos-publications.com One such compound, STM-57, was found to induce autophagy by increasing the expression of green fluorescent protein-light chain 3 (GFP-LC3) and the levels of LC3-II. spandidos-publications.com This process was associated with the inhibition of the Akt/mTOR signaling pathway, a key regulator of autophagy. spandidos-publications.com
Another novel synthetic quinoline derivative, DFIQ, has been shown to induce both apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. dntb.gov.ua DFIQ treatment led to lysosome accumulation and depletion of lysosome-associated membrane protein-2 (LAMP2), and the induction of cell death could be reversed by the autophagy inhibitor 3-methyladenine (B1666300) (3-MA). dntb.gov.ua Furthermore, some quinoline derivatives have been found to inhibit colorectal cancer growth through an ATG5-dependent autophagy pathway. researchgate.net
Microtubule Dynamics Interference
Microtubules are dynamic polymers essential for various cellular functions, including cell division, making them an attractive target for anticancer drugs. nih.gov Several quinoline derivatives have been identified as tubulin polymerization inhibitors, interfering with microtubule dynamics. nih.govrsc.orgresearchgate.net These agents often bind to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase. rsc.orgresearchgate.net
For example, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been shown to suppress the growth rate of microtubules. nih.govchemrxiv.org This interference with microtubule dynamics induces a mitotic block and can subsequently lead to apoptosis in cancer cells. researchgate.net
Growth Factor Receptor Signaling Interference (e.g., IGF-1R/IGF-2R)
The insulin-like growth factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), is critical for cell proliferation and survival and is often dysregulated in cancer. nih.govwikipedia.org A novel quinazoline (B50416) derivative, HMJ-30, has been developed to selectively target and disrupt IGF-1R signaling. nih.gov This compound was shown to reduce the phosphorylation of IGF-1R, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways. nih.gov By interfering with IGF-1R signaling, HMJ-30 was able to inhibit the invasion and migration of osteosarcoma cells. nih.gov The IGF system, which includes IGF-1, IGF-2, their receptors (IGF-1R, IGF-2R), and insulin (B600854) receptors (IR), plays a significant role in cancer progression and therapeutic resistance. mdpi.com
Antimicrobial and Antifungal Spectrum of Action
In addition to their anticancer properties, quinoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.net The emergence of microbial resistance to existing antibiotics necessitates the development of new antimicrobial agents, and quinoline derivatives represent a promising class of compounds. researchgate.net
Various synthetic quinoline derivatives have been evaluated for their in vitro activity against a range of bacteria and fungi. mdpi.combohrium.comresearchgate.net For example, some novel thiazole (B1198619) and pyrazole (B372694) derivatives of quinoline have shown significant antibacterial and antifungal activity, with minimum inhibitory concentrations (MICs) comparable to standard drugs like cefotaxime (B1668864) sodium and nystatin. mdpi.com The mechanism of antifungal action for some of these derivatives is believed to be the inhibition of ergosterol (B1671047) biosynthesis, which disrupts the integrity of the fungal cell membrane. mdpi.com
Furthermore, quinoline-thiazole derivatives have been investigated as antimicrobial agents, with some compounds exhibiting potent activity against various bacterial and fungal strains. acs.org The anticandidal activity of these compounds is also linked to the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), a key enzyme in the ergosterol biosynthesis pathway. acs.org
Below is a table summarizing the antimicrobial activity of selected quinoline derivatives:
| Compound ID | Target Organism | Activity (MIC in µmol/mL) | Reference |
| Compound 10 | Bacteria & Fungi | 1-5 | mdpi.com |
| Compound 11 | Bacteria & Fungi | 1-5 | mdpi.com |
| Compound 12 | Bacteria & Fungi | 1-5 | mdpi.com |
| Compound 13 | Bacteria & Fungi | 1-5 | mdpi.com |
| Compound 14 | Bacteria & Fungi | 1-5 | mdpi.com |
| Compound M2 | Gram-positive & Gram-negative bacteria | Good activity | researchgate.net |
| Compound M3 | Gram-positive & Gram-negative bacteria | Good activity | researchgate.net |
| Compound 4b | Candida glabrata | <0.06 µg/mL | acs.org |
| Compound 4e | Candida glabrata | <0.06 µg/mL | acs.org |
| Compound 4f | Candida glabrata | <0.06 µg/mL | acs.org |
Antibacterial Efficacy and Molecular Targets
Derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of novel 1-(4-oxo-3-(3-methoxyphenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides have been synthesized and show potential as antibacterial agents. benthamdirect.com Similarly, newly synthesized quinoline derivatives bearing different heterocyclic moieties have been screened for their in vitro antimicrobial activity, showing moderate activity against a range of selected organisms. researchgate.net
Research into quinoline-based compounds has identified them as important scaffolds in medicinal chemistry for designing anti-infective drugs. mdpi.com Some quinoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrimidine (B1678525) derivatives have demonstrated high antimicrobial activity against Gram-positive strains, while others were potent against E. coli, a Gram-negative bacterium. researchgate.net The antibacterial potential of novel quinoline derivatives is a key area of research to combat microbial resistance. researchgate.net
Specifically, some 2-methyl-3-substituted quinazolin-4-(3H)-ones have exhibited significant antibacterial activity. jst.go.jp Furthermore, new quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with all derivatives showing some level of activity. bohrium.com
The mechanism of action for the antibacterial effects of quinoline derivatives can be complex and may involve the chelation of different metals, affecting various enzymatic systems. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound Type | Target Organisms | Activity Level | Reference |
| 1-(4-oxo-3-(3-methoxyphenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides | Not specified | Potential antibacterial agents | benthamdirect.com |
| Quinolines with heterocyclic moieties | Gram-positive and Gram-negative bacteria | Moderate | researchgate.net |
| Pyrimidine derivatives | Gram-positive strains, E. coli | High | researchgate.net |
| 2-Methyl-3-substituted quinazolin-4-(3H)-ones | Not specified | Significant | jst.go.jp |
| Newly synthesized quinoline derivatives | Gram-positive and Gram-negative bacteria | Active | bohrium.com |
Fungicidal Properties and Mechanisms
Quinoline derivatives have also been investigated for their fungicidal properties. Studies have shown that certain tetrahydroquinoline derivatives exhibit antifungal activity, particularly against dermatophytes. scielo.org.co Specifically, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline demonstrated notable in vitro antifungal activity against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. scielo.org.co The introduction of a hydroxyl group in the 4-aryl substituent appears to enhance antifungal activity. scielo.org.co
Furthermore, some quinoline derivatives have been found to be potent against various fungal strains. researchgate.net For example, certain pyrimidine derivatives were extremely potent against three selected fungal strains. researchgate.net The development of novel quinoline derivatives is a promising strategy for creating new antifungal agents to address the challenge of microbial resistance. researchgate.net Some newly synthesized quinoline derivatives have also shown good antifungal activity. bohrium.com
One mechanism of action for the antifungal properties of some quinoline derivatives is the inhibition of ergosterol biosynthesis in fungal cells. researchgate.net
Table 2: Fungicidal Activity of Selected Quinoline Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Microsporum gypseum | 31.25 | scielo.org.co |
| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton rubrum | 62.5 | scielo.org.co |
| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton mentagrophytes | 62.5 | scielo.org.co |
| 1,2,3‐triazolyl‐pyrazolyl‐quinoline derivatives | A. niger | 62.5 | researchgate.net |
Antimycobacterial Activity Profiles
Several quinoline derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some 3-(N-substituted urea)quinolines and their cyclized oxazoloquinoline derivatives have displayed good activity, with Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL. tandfonline.com Structure-activity relationship (SAR) studies have indicated that methoxy-phenyl, 3-chloro-phenyl, and 4-fluoro-phenyl substituents are important for this activity. tandfonline.com
Other quinoline derivatives with substituted hydrazones at the C-3 position have also shown good antimycobacterial activity, with MIC values ranging from 0.625 to 1.25 µg/mL against M. tuberculosis. tandfonline.com Furthermore, a series of thirty-five substituted quinoline-2-carboxamides were screened against four mycobacterial species, with some compounds showing higher activity than the standard drugs isoniazid (B1672263) or pyrazinamide. mdpi.com
Quinoline-based compounds are considered promising scaffolds for future antimycobacterial agents. tandfonline.com
Table 3: Antimycobacterial Activity of Selected Quinoline Derivatives
| Compound Type | Mycobacterium Strain | MIC (µg/mL) | Reference |
| 3-(N-substituted urea)quinolines | M. tuberculosis | 1 | tandfonline.com |
| Oxazoloquinoline derivatives | M. tuberculosis | 1 | tandfonline.com |
| Quinolines with substituted hydrazones | M. tuberculosis | 0.625 - 1.25 | tandfonline.com |
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Higher activity than Isoniazid | mdpi.com |
| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | Higher activity than Isoniazid | mdpi.com |
| N-(2-Phenylethyl)quinoline-2-carboxamide | M. tuberculosis | Higher activity than Isoniazid | mdpi.com |
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net A series of 2-methyl-3-substituted quinazolin-4-(3H)-ones were synthesized and evaluated, with some compounds showing more potent analgesic and anti-inflammatory activity than the reference drug, diclofenac (B195802) sodium. jst.go.jp
Specifically, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one exhibited significant anti-inflammatory and analgesic activity. benthamdirect.comresearchgate.net The synthesis and pharmacological assessment of novel quinoline derivatives bearing azetidinone scaffolds have been a focus of research for developing new anti-inflammatory and analgesic agents. researchgate.netbenthamdirect.com
Table 4: Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives
| Compound | Activity | Comparison to Standard | Reference |
| 2-methyl-3-substituted quinazolin-4-(3H)-ones (VA3, VA4) | Anti-inflammatory | More potent than diclofenac sodium | jst.go.jp |
| 2-methyl-3-substituted quinazolin-4-(3H)-ones (VA2, VA3, VA4) | Analgesic | More potent than diclofenac sodium | jst.go.jp |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one | Anti-inflammatory, Analgesic | Significant activity | benthamdirect.comresearchgate.net |
| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Anti-inflammatory, Analgesic | Significant activity | benthamdirect.comresearchgate.net |
Antioxidant Capacity and Reactive Species Scavenging
Quinoline derivatives have been studied for their antioxidant properties. researchgate.net Research has shown that certain quinoline scaffolds exhibit appreciable scavenging activity against free radicals. ijsat.org The antioxidant potential of some synthesized furo[2,3-f]quinolines was evaluated using DPPH radical trapping and FRAP methods, revealing good activity relative to standard antioxidants. iau.ir The presence of an NH group in the structure of these compounds is believed to contribute to their antioxidant activity. iau.ir
Furthermore, some 2,6-diphenylpiperidine-4-one derivatives, particularly those with substituted aryl groups containing phenol (B47542) and methoxy (B1213986) groups, demonstrated better antioxidant activity than their unsubstituted counterparts. who.int For example, one such compound exhibited excellent antioxidant activity with an IC50 value comparable to the standard antioxidant, ascorbic acid. who.int
Table 5: Antioxidant Activity of Selected Quinoline Derivatives
| Compound Type | Assay | Result (IC50 µg/ml) | Reference |
| 7,7-dimethyl-1-(4-methoxyphenyl)-4-phenyl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione | Hydroxyl radical scavenging | 31.02 | ijsat.org |
| 7,7-dimethyl-1-(4-methoxyphenyl)-4-phenyl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione | Superoxide radical scavenging | 31.60 | ijsat.org |
| 2,6-bis(4-hydroxy-3-methoxyphenyl)-3-methylpiperidin-4-one | DPPH assay | 1.84 | who.int |
Anti-protozoal and Antiviral Activities
Several methoxybenzo[h]quinoline-3-carbonitrile analogs have been synthesized and screened in vitro for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Some of these compounds were found to be more active than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov The NINOA strain of T. cruzi was particularly susceptible to some of these synthesized compounds. nih.gov
Chagas disease is a significant health threat, and the development of new drugs is crucial due to resistance to existing treatments. ms-editions.cl Quinoline derivatives are among the botanical compounds that have shown promise in targeting T. cruzi. ms-editions.cl Research has also explored the activity of anticancer compounds against T. cruzi, with some quinoline derivatives showing effectiveness. psu.edu Additionally, a series of chalcone (B49325) derivatives were evaluated for their anti-protozoal efficacy against Trypanosoma cruzi. researchgate.net
Table 6: Anti-Trypanosoma cruzi Activity of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives
| Compound | T. cruzi Strain | Lysis (%) at 50 µg/mL | Reference |
| 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile | NINOA | 95 | nih.gov |
| 2-Amino-5,6-dihydro-4-(4-hydroxy-3-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile | NINOA | 85 | nih.gov |
| 2-Amino-5,6-dihydro-4-(3,4-dimethoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile | NINOA | 90 | nih.gov |
| Nifurtimox (Reference) | NINOA | 70 | nih.gov |
| Benznidazole (Reference) | NINOA | 65 | nih.gov |
HIV Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a critical target for antiretroviral therapy. sciforum.net This enzyme facilitates the integration of the viral DNA into the host cell's genome through a two-step catalytic process: 3'-processing and strand transfer. sciforum.net During 3'-processing, IN cleaves two nucleotides from each 3'-end of the linear viral DNA. sciforum.net This is followed by the strand transfer step, where the processed viral DNA ends are covalently joined to the host's chromosomal DNA. sciforum.net The active site of HIV-1 integrase utilizes two divalent metal ions, typically magnesium (Mg²⁺), to catalyze these phosphodiester bond cleavage and ligation reactions. sciforum.net
Derivatives of quinoline have been identified as a promising class of HIV-1 integrase inhibitors. Specifically, compounds featuring a diketo acid (DKA) moiety have been designed to chelate the metal ions within the integrase's catalytic core. sciforum.net This action competitively blocks the active site and prevents the binding of the viral DNA, thereby inhibiting both 3'-processing and strand transfer.
Within this class, quinolinone derivatives bearing a 3-methoxyphenyl (B12655295) group have been synthesized and investigated for their inhibitory potential. Research has described the synthesis of compounds such as 4-[1-(3-Methoxyphenyl)methyl-1,4-dihydro-4-oxoquinolin-3-yl]-2,4-dioxobutanoic acid and its corresponding ethyl ester. These molecules are designed as specific inhibitors of the retroviral integrase, functioning through the characteristic DKA mechanism to disrupt viral replication.
| Compound Name | Class | Mechanism of Action |
| 4-[1-(3-Methoxyphenyl)methyl-1,4-dihydro-4-oxoquinolin-3-yl]-2,4-dioxobutanoic acid | Quinolinone Diketo Acid | HIV Integrase Inhibition via metal chelation |
| 4-[1-(3-Methoxyphenyl)methyl-4(1H)-quinolinon-3-yl]-2-hydroxy-4-oxo-2-butenoic Acid Ethyl Ester | Quinolinone Diketo Acid Derivative | HIV Integrase Inhibition via metal chelation |
Herbicide-like Activity and Photosynthetic Inhibition
In addition to their antiviral potential, certain derivatives of this compound have demonstrated herbicidal properties. The mechanism underlying this activity is the inhibition of photosynthesis. A significant portion of commercial herbicides act by disrupting the photosynthetic electron transport (PET) chain within chloroplasts. sciforum.net
These inhibitors typically function by binding to Photosystem II (PS II), a critical protein-membrane complex responsible for water oxidation and plastoquinone (B1678516) reduction. sciforum.net By binding to components of PS II, often the D1 protein, the herbicide molecule physically obstructs the electron flow, leading to a halt in photosynthesis and eventual plant death.
Studies have been conducted on a series of substituted quinoline-2-carboxanilides to evaluate their photosynthesis-inhibiting activity in isolated spinach (Spinacia oleracea L.) chloroplasts. sciforum.net Among the compounds tested was N-(3-methoxyphenyl)quinoline-2-carboxamide, a derivative of the core structure. sciforum.net This compound was shown to inhibit photosynthetic electron transport, although its activity was characterized as moderate compared to the commercial herbicide standard, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). sciforum.net The investigation of such quinoline derivatives highlights a potential scaffold for the development of new herbicidal agents that target photosynthesis. sciforum.net
| Compound Name | Activity | Target | Organism |
| N-(3-methoxyphenyl)quinoline-2-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | Photosystem II (PS II) | Spinach (Spinacia oleracea L.) chloroplasts |
Material Science and Optoelectronic Applications of Quinoline Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoline (B57606) derivatives are widely recognized for their utility in the fabrication of OLEDs, where they can function as electron transporters, hole transporters, or light-emitting materials. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. The introduction of substituents, such as the methoxyphenyl group in 3-(3-Methoxyphenyl)quinoline, can significantly influence the electronic properties, intermolecular interactions, and ultimately, the efficiency and color of the emitted light.
Quinoline-based materials can be tailored to exhibit a wide range of emission colors. For instance, some derivatives are known to be effective blue-emitting materials, which are crucial for full-color displays. The photoluminescence and electroluminescence properties are highly dependent on the specific substitution pattern on the quinoline core and any attached aryl groups.
| Property | Typical Range for Quinoline Derivatives |
| Maximum Emission Wavelength (λem) | 450 - 600 nm |
| Luminance (cd/m²) | 1,000 - 20,000 |
| External Quantum Efficiency (EQE) | 5 - 20% |
| Turn-on Voltage (V) | 3 - 7 V |
This table represents typical values for various quinoline derivatives and not specifically for this compound.
Role in Photovoltaic Cells (e.g., Dye-Sensitized and Polymer Solar Cells)
The application of quinoline derivatives extends to the realm of solar energy conversion, particularly in third-generation photovoltaic technologies like dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs). researchgate.netresearchgate.net In these devices, the electronic properties of the organic components are paramount for efficient light harvesting and charge separation.
| Parameter | Typical Values for Quinoline-Based DSSCs |
| Power Conversion Efficiency (PCE) | 3 - 8% |
| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V |
| Short-Circuit Current Density (Jsc) | 5 - 15 mA/cm² |
| Fill Factor (FF) | 0.60 - 0.75 |
This table represents typical values for DSSCs employing various quinoline-based dyes and not specifically this compound.
In Polymer Solar Cells (PSCs) , quinoline derivatives can be incorporated into the conjugated polymers that act as the electron donor material. The substitution with a methoxyphenyl group can affect the polymer's solubility, morphology, and energy levels (HOMO/LUMO), which are critical for achieving high power conversion efficiencies. While specific studies on polymers containing this compound are scarce, research on related structures with methoxyphenyl substituents suggests that such modifications can be a viable strategy for tuning the photovoltaic properties.
Catalytic Roles in Chemical Transformations
Beyond their applications in optoelectronics, quinoline derivatives have also been explored for their catalytic activities in various organic reactions. The nitrogen atom in the quinoline ring can act as a Lewis base or participate in coordination with metal centers, making these compounds versatile ligands for catalysis.
The synthesis of quinoline derivatives themselves often involves catalytic processes. For instance, iron-catalyzed reactions have been employed for the synthesis of various substituted quinolines. While the catalytic activity of this compound itself is not well-documented, its synthesis is a testament to the advancements in catalytic methods for constructing such heterocyclic systems.
The field of catalysis is vast, and the potential roles for a specific compound like this compound would depend on the reaction type. For example, quinoline-based ligands have been used in asymmetric catalysis, where the chiral environment provided by the ligand is crucial for achieving high enantioselectivity. The presence of the methoxyphenyl group could influence the steric and electronic environment of a metal center if this compound were to be used as a ligand.
The following table lists some types of chemical transformations where quinoline derivatives have been employed as catalysts or ligands, highlighting the broad potential of this class of compounds.
| Catalytic Application | Role of Quinoline Derivative |
| Asymmetric Hydrogenation | Chiral Ligand |
| Cross-Coupling Reactions | Ligand for Metal Catalysts (e.g., Palladium) |
| Cycloaddition Reactions | Lewis Base Catalyst |
| Oxidation Reactions | Ligand for Oxidation Catalysts |
This table provides examples of catalytic applications for the broader class of quinoline derivatives.
Q & A
Q. What are the most efficient synthetic routes for 3-(3-Methoxyphenyl)quinoline, and what key intermediates are involved?
- Methodological Answer : A robust synthesis begins with substituted anilines and 3-chloropropionyl chloride, reacting under sodium carbonate to form 3-chloro-N-(substituted phenyl)propionamide. Subsequent Vilsmeier reaction (DMF/POCl₃ at 85°C) yields 2-chloro-3-chloromethylquinoline. Selective methoxylation with NaOMe/MeOH (45°C) produces 2-chloro-3-methoxymethylquinoline, followed by palladium-catalyzed hydrodehalogenation for dechlorination . Key intermediates include 3-chloro-N-(substituted phenyl)propionamide and dichloro-quinoline derivatives.
Q. How can spectroscopic techniques (NMR, GCMS) be optimized to characterize this compound and its derivatives?
- Methodological Answer : Use ¹H/¹³C NMR (300 MHz) to confirm substituent positions and coupling patterns. For example, aromatic protons in the quinoline core appear as doublets (δ 8.5–7.2 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm). GCMS validates molecular ions (e.g., [M+H]⁺ at m/z 502.2371 for derivatives). Cross-referencing with literature data (e.g., Rf values in TLC) ensures consistency .
Q. What crystallographic approaches are recommended for determining the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, C–H···O hydrogen bonds stabilize crystal packing in 8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and refinement with riding H-atoms ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel quinoline derivatives?
- Methodological Answer : Discrepancies in NMR/GCMS data may arise from impurities or regioisomers. Use preparative HPLC to isolate pure fractions and re-analyze. For example, conflicting Rf values in TLC (e.g., 0.50 vs. literature) suggest optimizing mobile phases (e.g., petroleum ether/EtOAc ratios). Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Methodological Answer : Introduce substituents (e.g., halogens, alkyl chains) at the quinoline 2- or 4-positions and test biological activity. For instance, 2-arylethenylquinoline derivatives show anti-Alzheimer’s activity; modifying the methoxy group’s position (3- vs. 4-) impacts potency. Use in vitro assays (e.g., acetylcholinesterase inhibition) paired with molecular docking to correlate steric/electronic effects with activity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction conditions be optimized?
- Methodological Answer : Scale-up challenges include exothermic reactions (e.g., Vilsmeier conditions) and catalyst efficiency. Use controlled addition of 3-chloropropionyl chloride (<30°C) to prevent side reactions. Replace Pd/C with heterogeneous catalysts (e.g., Pd/Al₂O₃) for easier recovery. Monitor reaction progress via in-line FTIR to detect intermediates .
Q. How can computational chemistry predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. Molecular dynamics simulations model solubility in solvents (e.g., logP ~3.2 in octanol/water). Use software like Gaussian or Materials Studio to optimize geometries and simulate UV-Vis spectra (λmax ~320 nm for quinoline π→π* transitions) .
Q. What analytical methods are suitable for assessing the purity and stability of this compound under various conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV (λ = 254 nm) detect degradation products (e.g., oxidation at the methoxy group). Use DSC/TGA to determine melting points (e.g., 338 K) and thermal decomposition profiles. For photostability, expose samples to UV light (320–400 nm) and monitor via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
